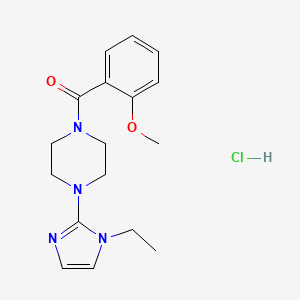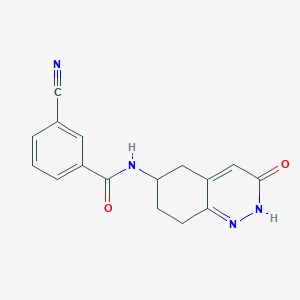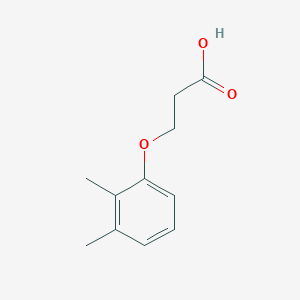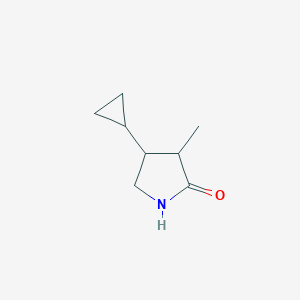
(4-(1-etil-1H-imidazol-2-il)piperazin-1-il)(2-metoxifenil)metanona clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.85. The purity is usually 95%.
BenchChem offers high-quality (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de (4-(1-etil-1H-imidazol-2-il)piperazin-1-il)(2-metoxifenil)metanona clorhidrato, también conocido como 1-(1-etil-1H-imidazol-2-il)-4-(2-metoxibenzol)piperazina clorhidrato:
Actividad Antimicrobiana
Este compuesto ha mostrado un potencial significativo como agente antimicrobiano. El anillo imidazol es conocido por sus propiedades antimicrobianas de amplio espectro, que incluyen actividades antibacterianas, antifúngicas y antivirales . La investigación ha demostrado que los derivados del imidazol pueden inhibir el crecimiento de varios microorganismos patógenos, lo que los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos.
Propiedades Anticancerígenas
La estructura del compuesto sugiere propiedades anticancerígenas potenciales. Los derivados del imidazol se han estudiado por su capacidad para inducir la apoptosis en las células cancerosas e inhibir el crecimiento tumoral . La presencia del anillo piperazina mejora la capacidad del compuesto para interactuar con los objetivos biológicos, lo que podría conducir al desarrollo de nuevas terapias contra el cáncer.
Efectos Antiinflamatorios
La investigación indica que los compuestos que contienen imidazol pueden exhibir efectos antiinflamatorios . Este compuesto puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación, lo que lo convierte en un candidato para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal.
Actividad Antioxidante
La estructura del compuesto le permite actuar como un antioxidante, eliminando los radicales libres y protegiendo las células del estrés oxidativo . Esta propiedad es crucial para prevenir el daño celular y tiene implicaciones para el tratamiento de enfermedades asociadas con el estrés oxidativo, como los trastornos neurodegenerativos y las enfermedades cardiovasculares.
Aplicaciones Antidiabéticas
Los compuestos que contienen imidazol se han explorado por sus propiedades antidiabéticas . Este compuesto puede ayudar a regular los niveles de glucosa en sangre y mejorar la sensibilidad a la insulina, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos tratamientos para la diabetes.
Efectos Neuroprotectores
La capacidad del compuesto para cruzar la barrera hematoencefálica y sus posibles efectos neuroprotectores lo convierten en un candidato para el tratamiento de trastornos neurológicos . La investigación sugiere que puede proteger las neuronas del daño y apoyar la salud del cerebro, lo cual es valioso en afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Actividad Antiviral
Dadas las propiedades antivirales de amplio espectro de los derivados del imidazol, este compuesto puede ser eficaz contra diversas infecciones virales . Su capacidad para inhibir la replicación viral y mejorar la respuesta inmunitaria podría utilizarse para desarrollar nuevas terapias antivirales.
Propiedades
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-6-4-5-7-15(14)23-2;/h4-9H,3,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVLXIXIFCCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine](/img/structure/B2427064.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide](/img/structure/B2427069.png)
![1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)


![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
